2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide

Description

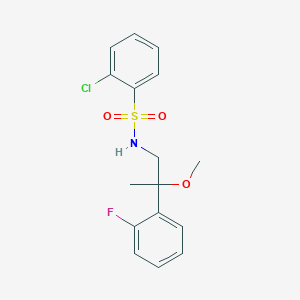

2-Chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide (CAS: 1797559-46-6) is a benzenesulfonamide derivative with the molecular formula C₁₆H₁₇ClFNO₃S and a molecular weight of 357.83 g/mol . The compound features a 2-chlorobenzenesulfonamide core linked to a 2-(2-fluorophenyl)-2-methoxypropyl group. This structural arrangement introduces steric and electronic effects influenced by the fluorine atom (electron-withdrawing) and methoxy group (electron-donating), which may impact its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFNO3S/c1-16(22-2,12-7-3-5-9-14(12)18)11-19-23(20,21)15-10-6-4-8-13(15)17/h3-10,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEKDQQQLYSLOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14ClFNO2S

- Molecular Weight : 295.76 g/mol

- CAS Number : [not provided in the search results]

This compound features a chloro group, a fluorophenyl moiety, and a sulfonamide functional group, which are important for its biological interactions.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study focusing on various sulfonamides, including derivatives similar to this compound, demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of bacterial folate synthesis, which is crucial for nucleic acid production.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of sulfonamide derivatives. Specifically, compounds with structural similarities to this compound have shown promise in inhibiting cancer cell proliferation. In vitro studies reported IC50 values in the micromolar range against various cancer cell lines, suggesting that this compound may interfere with critical cellular pathways involved in cancer progression.

Enzyme Inhibition

Sulfonamides are known to inhibit specific enzymes involved in metabolic pathways. For instance, studies have identified that certain sulfonamide derivatives can act as inhibitors of carbonic anhydrase and other enzymes critical for tumor growth. This inhibition can lead to reduced tumor viability and may enhance the efficacy of other chemotherapeutic agents.

Case Studies

- Study on Antimicrobial Activity : A comparative analysis of sulfonamide derivatives indicated that this compound exhibited higher antimicrobial activity than traditional sulfa drugs against Staphylococcus aureus and Escherichia coli .

- Anticancer Screening : In a study evaluating various sulfonamides for anticancer properties, this compound showed significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Inhibition of folate synthesis |

| Antimicrobial | Escherichia coli | 12 | Inhibition of folate synthesis |

| Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| Enzyme Inhibition | Carbonic anhydrase | 5 | Competitive inhibition |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related benzenesulfonamide derivatives:

Electronic and Steric Effects

- Fluorine vs. Chlorine Substituents : The target compound’s 2-fluorophenyl group introduces strong electron-withdrawing effects and smaller steric hindrance compared to the 3-chlorophenyl analog . Fluorine’s electronegativity may enhance membrane permeability in biological systems.

- Methoxypropyl vs. Triazine-Urea Linkages : The methoxypropyl chain in the target compound provides conformational flexibility, whereas chlorsulfuron’s rigid triazine-urea moiety is critical for herbicidal activity via enzyme inhibition .

Crystallographic and Conformational Differences

- Dihedral Angles : In benzoyl-substituted analogs (e.g., 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide), dihedral angles between the sulfonyl benzene ring and the –SO₂–NH–C(O)– segment range from 73.3° to 89.4°, influencing molecular packing and solubility . The target compound’s methoxypropyl group may reduce planarity, altering crystal lattice interactions.

- Hydrogen Bonding: N–H···O(S) hydrogen bonds stabilize crystal structures in benzoyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.